Hydroxynefazodone, (S)-
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Overview
Description
Hydroxynefazodone, (S)- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It shares similar biological activity and elimination half-life (1.5 to 4 hours) with nefazodone . This compound is known for its role in contributing significantly to the pharmacological effects of nefazodone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the precursor nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions .
Industrial Production Methods: Industrial production of hydroxynefazodone typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxynefazodone can lead to the formation of various oxidized metabolites .
Scientific Research Applications
Hydroxynefazodone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mechanism of Action
Hydroxynefazodone exerts its effects primarily through its interaction with serotonin and norepinephrine receptors. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits the reuptake of serotonin, increasing the amount of serotonin available to interact with 5-HT receptors . This mechanism is similar to that of nefazodone, contributing to its antidepressant effects .
Comparison with Similar Compounds
Nefazodone: The parent compound from which hydroxynefazodone is derived.
Trazodone: Another phenylpiperazine antidepressant with a similar mechanism of action.
M-chlorophenylpiperazine: A metabolite of nefazodone with similar biological activity.
Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylation, which enhances its interaction with serotonin and norepinephrine receptors. This modification contributes to its distinct pharmacological profile compared to other similar compounds .
Properties
CAS No. |
301530-74-5 |
---|---|
Molecular Formula |
C25H32ClN5O3 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1S)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m0/s1 |
InChI Key |
VKGQYGXMUUBRBD-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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